molecular formula C15H19N3O5S B601502 Carboxy Gliclazide CAS No. 38173-52-3

Carboxy Gliclazide

Katalognummer B601502
CAS-Nummer: 38173-52-3
Molekulargewicht: 353.40
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A novel and facile process for the synthesis of Gliclazide, which could be applicable to Carboxy Gliclazide, has been reported . This process involves the reaction of aryl haloformates with an amino heterocyclic compound to give a carbamate. The salt of p-toluene sulfonamide is then prepared with a metal hydroxide or metal alkoxide, and this salt of sulfonamide is reacted with the carbamate to give Gliclazide .


Molecular Structure Analysis

The crystal structure of Gliclazide, which could be similar to Carboxy Gliclazide, has been determined from PXRD analysis to exist in the triclinic (P-1) crystal system . The hydrogen-bonded network was determined using material studio and was supported by shifts in FTIR and SSNMR .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Type 2 Diabetes

Carboxy Gliclazide is primarily used in the management of Type 2 Diabetes Mellitus (T2DM). It acts as a sulfonylurea hypoglycemic agent, stimulating insulin secretion from pancreatic beta cells. This results in a decrease in blood glucose levels. Clinical trials have demonstrated its efficacy and safety, making it a valuable option for T2DM patients .

2. Cardiovascular Safety

Research suggests that Carboxy Gliclazide has a low risk of hypoglycemic episodes and may offer cardiovascular benefits over other sulfonylureas. This is particularly important for diabetic patients who are at an increased risk of cardiovascular diseases .

3. Biopharmaceutical Classification

Carboxy Gliclazide has been identified as a Biopharmaceutics Classification System (BCS) Class II drug. This classification indicates that it has low solubility but high permeability. The BCS classification is crucial for developing new drug formulations and for regulatory purposes, such as biowaiver applications .

4. Bioavailability Enhancement

Scientific studies have explored the use of Carboxy Gliclazide in the development of cubosomal nanoparticles to enhance its bioavailability. This innovative approach aims to improve the oral absorption of the drug, which can be particularly beneficial for drugs with solubility challenges .

5. Antidiabetic Activity

Beyond its glucose-lowering effect, Carboxy Gliclazide has been studied for its potential to reduce markers of endothelial inflammation and the risks of macrovascular and microvascular events. This positions it as an effective oral antidiabetic agent (OAD) with additional health benefits .

6. Comparative Effectiveness

Comparative studies have been conducted to evaluate the effectiveness of Carboxy Gliclazide against other antidiabetic agents. These studies help in understanding its place in therapy, especially as a second-line treatment option after metformin .

Eigenschaften

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNDPTBTZSQWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706585
Record name 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy Gliclazide

CAS RN

38173-52-3
Record name 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
A Rieutord, I Stupans, GM Shenfield, AS Gross - Xenobiotica, 1995 - Taylor & Francis
… Carboxy-gliclazide 3 pM, hydroxygliclazide 3 pM and internal standard 200 pg/l have been added; and (C) microsomal incubation performed with gliclazide 240 p ~ . The …
Number of citations: 37 www.tandfonline.com
CM Sultanpur, NS Reddy, S Kumar… - Journal of Young …, 2010 - Elsevier
… The metabolites of gliclazide, namely hydroxy and carboxy gliclazide, are pharmacologically inactive. Hence, inhibition of gliclazide metabolism improves its unchanged level and …
Number of citations: 10 www.sciencedirect.com
S Sahoo, HS Haraldsdóttir, RMT Fleming… - The FEBS …, 2015 - Wiley Online Library
Metabolism contributes significantly to the pharmacokinetics and pharmacodynamics of a drug. In addition, diet and genetics have a profound effect on cellular metabolism with respect …
Number of citations: 39 febs.onlinelibrary.wiley.com
KE Kumar, S Mastan - Research and Reports in Endocrine …, 2011 - Taylor & Francis
… Gliclazide is intensively metabolized into at least 5 metabolites (7 α-hydroxy gliclazide, 6 β-hydroxy gliclazide, 7 β-hydroxy gliclazide, hydroxymethyl gliclazide, and carboxy gliclazide) …
Number of citations: 1 www.tandfonline.com
CM Sultanpur, S Satyanarayana… - African Journal of …, 2011 - researchgate.net
This study was planned to determine the effect of gemfibrozil on blood glucose as well as its influence on gliclazide induced-hypoglycaemia in normal rats, diabetic rats, and normal …
Number of citations: 3 www.researchgate.net
H Xu - 2009 - ses.library.usyd.edu.au
Type 2 diabetes has become one of the most common human diseases. The safety and efficacy of antidiabetic medicines is an important part of diabetes management in the community. …
Number of citations: 0 ses.library.usyd.edu.au
GT BP, OH Agent - pdf.hres.ca
PRODUCT MONOGRAPH NU-GLICLAZIDE Gliclazide Tablets BP 80 mg Oral Hypoglycemic Agent Nu-Pharm Inc. DATE OF PREPARATION: 50 Mural Page 1 PRODUCT …
Number of citations: 0 pdf.hres.ca
GT BP, OH Agent - pdf.hres.ca
… METABOLITE H4 (12%) Carboxy Gliclazide …
Number of citations: 0 pdf.hres.ca
MM AU, PJ AU, HS AU - JAMA, 2001 - sumobrain.org
Disclosed are compositions and methods for modulating oxidative and/or endoplasmic reticulum (OER) stress. More particularly, the present invention discloses compositions and …
Number of citations: 0 www.sumobrain.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.